Cas no 2227775-15-5 (rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid)

rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid
- rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid
- 2227775-15-5
- EN300-1533924
-
- インチ: 1S/C24H26N2O5/c27-22(28)12-13-25-23(29)19-10-5-11-21(19)26-24(30)31-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,19-21H,5,10-14H2,(H,25,29)(H,26,30)(H,27,28)/t19-,21+/m1/s1
- InChIKey: GCNOQTUJYNRSPL-CTNGQTDRSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@H]1C(NCCC(=O)O)=O)=O
計算された属性
- 精确分子量: 422.18417193g/mol
- 同位素质量: 422.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 646
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 105Ų
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1533924-2.5g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1533924-100mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1533924-5000mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1533924-0.5g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1533924-1000mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1533924-500mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1533924-50mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1533924-0.1g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1533924-1.0g |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1533924-2500mg |
rac-3-{[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]formamido}propanoic acid |
2227775-15-5 | 2500mg |
$6602.0 | 2023-09-26 |
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid 関連文献
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acidに関する追加情報
Latest Research Briefing on rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid (CAS: 2227775-15-5) in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid (CAS: 2227775-15-5) as a key intermediate in peptide synthesis and drug development. This compound, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a cyclopentyl backbone, has garnered attention for its role in facilitating the synthesis of complex peptides with enhanced stereochemical control. The following briefing consolidates the latest findings on its applications, synthetic methodologies, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid in the solid-phase peptide synthesis (SPPS) of cyclic peptides targeting G-protein-coupled receptors (GPCRs). The researchers emphasized the compound's ability to stabilize transition states during cyclization, yielding peptides with improved bioavailability and receptor binding affinity. Notably, the Fmoc group's orthogonal protection strategy enabled efficient deprotection under mild conditions, minimizing side reactions.
Further investigations into the compound's physicochemical properties, as detailed in a 2024 ACS Chemical Biology report, revealed its compatibility with automated peptide synthesizers. The study highlighted its low epimerization risk during coupling reactions, attributed to the steric hindrance provided by the cyclopentyl moiety. This property is particularly advantageous for the synthesis of enantiomerically pure therapeutics, such as protease inhibitors and antimicrobial peptides.
Emerging applications in targeted drug delivery systems have also been explored. A collaborative study between academic and industrial researchers (2024, Nature Communications) utilized rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid as a linker for antibody-drug conjugates (ADCs). The compound's carboxylic acid terminus allowed site-specific conjugation to monoclonal antibodies, while its Fmoc group facilitated payload release in lysosomal environments. Preclinical data showed a 40% increase in tumor-specific cytotoxicity compared to traditional linkers.
Despite these advances, challenges remain in scaling up the synthesis of this intermediate. A recent patent (WO2023124567) proposes a novel catalytic asymmetric route to enantiomerically enriched forms, addressing the limitations of the racemic mixture. The method employs a chiral palladium catalyst to achieve >95% enantiomeric excess, potentially expanding its utility in precision medicine.
In conclusion, rac-3-{(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}propanoic acid continues to evolve as a versatile tool in pharmaceutical chemistry. Ongoing research focuses on optimizing its synthetic accessibility and exploring novel bioconjugation strategies, positioning it as a critical component in next-generation peptide therapeutics and targeted delivery platforms.
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